1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol
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Overview
Description
1-{[1,1’-Biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a piperidine ring, and a propanol moiety
Preparation Methods
The synthesis of 1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol typically involves multiple steps, including the formation of the biphenyl ether linkage and the incorporation of the piperidine ring. The synthetic route may include:
Formation of Biphenyl Ether: This step involves the reaction of 4-bromobiphenyl with a suitable nucleophile to form the biphenyl ether linkage.
Incorporation of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Final Assembly: The final step involves the coupling of the biphenyl ether and piperidine intermediates with a propanol derivative under suitable reaction conditions, such as the use of a base and a solvent like tetrahydrofuran (THF).
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-{[1,1’-Biphenyl]-4-yloxy}-3-(4-methylpiperidin-1-yl)propan-2-ol: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-{[1,1’-Biphenyl]-4-yloxy}-3-(2-methylpiperidin-1-yl)propan-2-ol: Another similar compound with a different position of the methyl group on the piperidine ring.
The uniqueness of 1-{[1,1’-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-17-6-5-13-22(14-17)15-20(23)16-24-21-11-9-19(10-12-21)18-7-3-2-4-8-18/h2-4,7-12,17,20,23H,5-6,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSJKFDKTGKSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672638 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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